molecular formula C12H12N2O3 B8426600 3-(3,3-Dimethylureido)-chromone

3-(3,3-Dimethylureido)-chromone

Cat. No.: B8426600
M. Wt: 232.23 g/mol
InChI Key: OKFQKJSPYZPBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,3-Dimethylureido)-chromone is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule features a chromone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, fused with a 3,3-dimethylureido substituent. The chromone structure is a common motif in many biologically active natural products and pharmaceuticals. Chromone derivatives have been extensively investigated for their potential therapeutic capabilities, including as anti-diabetic agents. Research indicates that chromone-based compounds can exhibit strong binding affinities to various protein targets, such as insulin-degrading enzyme (IDE), which is a promising target for Type 2 Diabetes therapeutics . The incorporation of the 3,3-dimethylureido group is intended to modulate the compound's electronic properties, solubility, and binding interactions with biological targets, potentially leading to enhanced or novel bioactivities. This compound is provided as a high-purity material to support For Research Use Only applications. It is intended for use in in vitro assays, computational studies, and as a building block for the synthesis of more complex chemical entities. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

1,1-dimethyl-3-(4-oxochromen-3-yl)urea

InChI

InChI=1S/C12H12N2O3/c1-14(2)12(16)13-9-7-17-10-6-4-3-5-8(10)11(9)15/h3-7H,1-2H3,(H,13,16)

InChI Key

OKFQKJSPYZPBLY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=COC2=CC=CC=C2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Physicochemical Properties

  • Electronic Effects :

    • The dimethylureido group is electron-withdrawing due to the urea carbonyl, altering chromone’s aromatic π-system. This contrasts with 3-formylchromones, where the formyl group strongly withdraws electrons, enhancing reactivity toward nucleophiles .
    • NBO analysis of 3-methyl-2-trifluoromethyl chromone () shows that electron-withdrawing substituents reduce electron density at the pyrone oxygen, affecting redox properties. Similar effects are expected for 3-(3,3-Dimethylureido)-chromone.
  • Solubility and Lipophilicity :

    • Urea derivatives often exhibit higher water solubility than alkyl or aryl substituents due to hydrogen-bonding capacity. This contrasts with 3-styrylchromones, which are highly lipophilic .

Preparation Methods

Synthesis of the Chromone Scaffold

The chromone backbone is typically synthesized via cyclization of o-hydroxypropiophenone derivatives. A classical approach, as detailed in, involves the condensation of o-hydroxypropiophenone with methyl formate in the presence of sodium methylate and dimethylformamide (DMF). This exothermic reaction proceeds at ambient temperatures, yielding 3-methyl chromone with approximately 90% efficiency. While this method targets 3-methyl substitution, it establishes a foundational protocol for chromone core synthesis.

Ureido Functionalization Strategies

Phosgene-Mediated Isocyanate Formation

The most direct method for synthesizing 3-(3,3-Dimethylureido)-chromone is described in. This two-step process begins with the conversion of 3-aminochromone to an isocyanate intermediate, followed by reaction with dimethylamine:

Step 1: Isocyanate Intermediate Synthesis
3-Aminochromone is treated with phosgene (COCl₂) in an inert solvent such as toluene at 50–120°C. Phosgene acts as a carbonylating agent, converting the amine to an isocyanate. This step requires careful temperature control to avoid side reactions.

Step 2: Ureido Formation
The isocyanate intermediate reacts with dimethylamine, yielding the target this compound. The reaction is typically conducted at room temperature, with filtration and recrystallization (e.g., using ethanol/water mixtures) providing the purified product.

Key Data:

ParameterValue/DetailSource
Phosgene reaction temp.50–120°C
SolventToluene
YieldNot explicitly stated (moderate)

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar reagents, 3-aminochromone could react with dimethylcarbamoyl chloride to form the ureido bond. This method avoids phosgene but may require stringent anhydrous conditions.

Domino Reactions with Urea Derivatives

As explored in, chromones undergo domino reactions with activated carbonyl compounds. Hypothetically, reacting 3-aminochromone with a urea derivative (e.g., 1,1-dimethylurea) under acidic or basic conditions could induce cyclization, though this remains speculative without experimental validation.

Mechanistic Insights and Optimization

Role of Solvent and Base

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF () enhance nucleophilicity in condensation reactions, while toluene () provides inert environments for phosgene-mediated steps. Bases such as sodium methylate () or diisopropylethylamine () facilitate deprotonation and intermediate stabilization.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Phosgene-mediated ()High specificity, established protocolToxic reagents, safety concerns
Carbodiimide couplingAvoids phosgeneUnverified for this compound
Domino reactions ()Potentially fewer stepsNo documented examples

Q & A

Q. What are the recommended synthetic routes for 3-(3,3-Dimethylureido)-chromone?

The synthesis of this compound derivatives can leverage transition-metal-catalyzed strategies, such as cobalt(III)-directed olefination. For example, weakly coordinating arylurea groups enable regioselective mono-olefination under mild conditions, as demonstrated in the synthesis of ethyl-(E)-3-(4-(3,3-dimethylureido)-[1,1'-biphenyl]-3-yl)acrylate . Key steps include optimizing reaction temperature (e.g., 60–80°C) and using silver additives to enhance yields.

Q. How should researchers characterize the structural and electronic properties of this compound?

Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) for proton and carbon environments, and X-ray crystallography. For instance, crystal packing analysis reveals intramolecular hydrogen bonding and coplanarity of chromone rings, critical for stability and reactivity . Electronic properties can be assessed via quantum chemical calculations (e.g., density functional theory) to map charge distribution and dipole moments.

Q. What analytical techniques are essential to confirm purity and regioselectivity in synthesized derivatives?

High-performance liquid chromatography (HPLC) paired with UV detection ensures purity, while regioselectivity is validated using 2D-NMR (e.g., NOESY, HMBC) to resolve positional isomerism. Solvent-dependent stereoselectivity, as seen in chromone reactions with aminobenzothiazoles, highlights the importance of polarity and hydrogen-bonding solvents (e.g., ethanol vs. DMF) .

Q. What structural features of this compound influence its biological activity?

The chromone core’s planarity and electron-rich π-system enable interactions with biological targets, while the 3,3-dimethylureido group enhances lipophilicity and hydrogen-bonding capacity. Halogen substitutions (e.g., Cl, F) at specific positions can further modulate bioactivity, as shown in anti-inflammatory and antitumor chromone derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved antitumor specificity?

SAR analysis should focus on substituent effects at positions 2, 3, and 7 of the chromone scaffold. For example, introducing methoxy or phenylethenyl groups enhances tumor selectivity (TS) by altering molecular flexibility and lipophilicity . Quantitative SAR (QSAR) models incorporating descriptors like polar surface area and molecular density can predict cytotoxicity trends .

Q. What experimental strategies resolve contradictions in QSAR models for chromone derivatives?

Multi-parametric QSAR analysis, integrating quantum chemical (e.g., HOMO-LUMO gaps), topological (e.g., Wiener index), and physicochemical descriptors (e.g., logP), improves model robustness. Discrepancies in tumor specificity may arise from cell-line variability, necessitating cross-validation using multiple carcinoma models (e.g., oral squamous cell vs. hepatocellular carcinoma) .

Q. How does the 3,3-dimethylureido group influence reaction mechanisms in chromone transformations?

The dimethylureido moiety acts as an electron-withdrawing group, directing electrophilic substitution to specific chromone positions. In reactions with bisnucleophiles (e.g., methylhydrazine), it facilitates pyrone ring-opening and heterocyclization, yielding diazoles or chromanone derivatives . Kinetic studies under varying pH and solvent conditions can elucidate its role in regioselectivity.

Q. What methodologies evaluate the tumor-specific cytotoxicity of this compound derivatives?

Use the MTT assay to determine 50% cytotoxic concentration (CC₅₀) against tumor and normal cell lines. Tumor specificity (TS) is calculated as the ratio of CC₅₀(normal) to CC₅₀(tumor), while potency-selectivity expression (PSE) incorporates both TS and absolute cytotoxicity. Apoptosis induction is confirmed via caspase-3 activation and morphological analysis .

Q. How can computational docking predict target interactions for this compound in neurodegenerative disease research?

Molecular docking against targets like monoamine oxidase (MAO) or retinoic acid receptors (RAR) identifies binding poses and affinity. For MAO inhibition, prioritize compounds with planar chromone rings and hydrogen-bond donors at position 3, as validated by in vitro enzyme assays .

Q. What strategies optimize regioselective synthesis of this compound derivatives?

Regioselectivity is controlled by solvent polarity (e.g., ethanol promotes keto-enol tautomerism) and catalysts (e.g., Co(III) with directing groups). For example, piperazine catalyzes chromanone ring closure in bisnucleophile reactions, avoiding byproducts . Reaction progress monitoring via TLC or in-situ IR ensures intermediate stability.

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